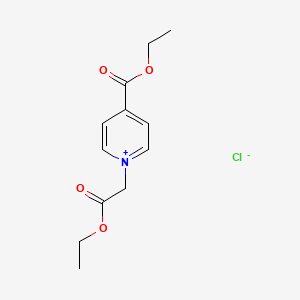
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H16ClNO4. It is a pyridinium salt that has applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with ethyl chloroformate and ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted pyridinium salts.
科学的研究の応用
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of metabolic pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
類似化合物との比較
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium-d5 chloride: A deuterated version used in isotopic labeling studies.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is unique due to its specific functional groups and reactivity. The presence of both ethoxy and ethoxycarbonyl groups provides versatility in chemical reactions and applications, making it a valuable compound in various research fields.
生物活性
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a pyridinium salt characterized by a unique structure that includes ethoxy and carbonyl functionalities on the pyridine ring. This compound, with the molecular formula C₁₄H₁₅ClN₂O₃, has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure
The compound's structure can be represented as follows:
It features a quaternary nitrogen atom, contributing to its cationic nature, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate pyridine derivatives with ethyl esters and carbonyl compounds. Specific synthetic routes may vary based on available reagents and desired purity levels. The general synthetic pathway includes:
- Formation of the pyridinium salt : Reaction of 4-pyridinecarboxylic acid derivatives with ethyl chloroacetate.
- Quaternization : Treatment with ethyl iodide or similar alkylating agents to introduce the ethoxy group.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on related pyridinium salts, revealing that certain modifications can enhance or reduce cytotoxic effects in cancer cell lines. The presence of the ethoxy and carbonyl groups in this compound may influence its interaction with cellular membranes and metabolic pathways, potentially leading to selective cytotoxicity against tumor cells.
The biological activity of this compound may involve:
- Membrane Disruption : Cationic compounds often interact with negatively charged bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The carbonyl group may participate in enzyme inhibition mechanisms by forming reversible or irreversible adducts.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-Ethoxyethyl)-pyridin-1-ium bromide | C₁₄H₁₅BrN₂O₂ | Similar ethoxy group; different halide |
| Ethyl 4-pyridinium acetate | C₉H₁₁NO₂ | Contains acetate; used in various organic syntheses |
| 1-Methylpyridinium iodide | C₇H₈N·I | Quaternary ammonium salt; exhibits antimicrobial properties |
Case Studies
While specific case studies on this compound are scarce, related studies provide insights into potential applications:
- Antimicrobial Efficacy : A study demonstrated that similar pyridinium salts showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : Research on structurally analogous compounds indicated that modifications in the alkyl chain could lead to enhanced selectivity towards cancerous cells while sparing normal cells.
特性
CAS番号 |
97744-51-9 |
|---|---|
分子式 |
C12H16ClNO4 |
分子量 |
273.71 g/mol |
IUPAC名 |
ethyl 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C12H16NO4.ClH/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
XIVDAZGENJTYRF-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C(=O)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















